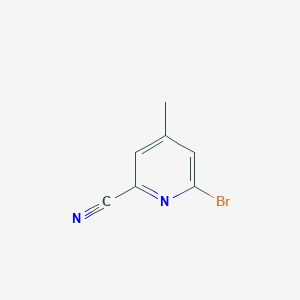

6-Bromo-4-methylpyridine-2-carbonitrile

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

Pyridine and its derivatives are fundamental heterocyclic organic compounds that are structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. nih.gov This substitution has profound effects on the molecule's physical and chemical properties, making the pyridine scaffold a ubiquitous feature in a vast range of functional molecules. Pyridine-based ring systems are among the most extensively utilized heterocycles in the field of drug design, largely due to their significant impact on pharmacological activity, which has led to the discovery of numerous therapeutic agents with a broad spectrum of applications. nih.gov

In the realm of medicinal chemistry, pyridine derivatives are integral components of many established drugs and are continually explored for new therapeutic applications. nih.gov They exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can be crucial for binding to biological targets. Furthermore, the pyridine ring can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

In advanced organic synthesis, pyridine derivatives serve as versatile building blocks and intermediates. mdpi.com The electron-deficient nature of the pyridine ring influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. youtube.com Conversely, electrophilic substitution is more challenging and typically occurs at the 3-position under harsh conditions. youtube.com This distinct reactivity, combined with the ability to introduce a wide variety of substituents, makes pyridines valuable synthons for the construction of complex molecular architectures.

Table 1: Selected Biological Activities of Pyridine Derivatives

| Biological Activity | Example Application/Target |

| Anticancer | Inhibition of tubulin polymerization, survivin inhibition ekb.eg |

| Anti-inflammatory | Modulation of inflammatory pathways ekb.eg |

| Antimicrobial | Activity against various bacterial strains |

| Anticonvulsant | Treatment of seizures researchgate.net |

| Antihypertensive | β-blocking activity researchgate.net |

| Bronchodilator | Relaxation of tracheal rings ekb.eg |

This table provides a summary of some of the key biological activities reported for various pyridine derivatives.

Overview of Halogenated Pyridine Carbonitriles as Versatile Synthetic Intermediates

Halogenated pyridine carbonitriles represent a particularly useful subclass of pyridine derivatives in organic synthesis. The presence of both a halogen atom and a nitrile (cyano) group on the pyridine ring imparts a dual reactivity that can be exploited for the construction of diverse molecular scaffolds. Halopyridines are crucial building blocks for the synthesis of pharmaceuticals and agrochemicals. nih.gov

The halogen atom, typically chlorine or bromine, serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for a wide variety of metal-catalyzed cross-coupling reactions. These include well-established methods such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. heteroletters.org This capability is fundamental to molecular engineering, enabling the connection of the pyridine core to other aromatic or aliphatic fragments. The development of new phosphine (B1218219) reagents has further expanded the scope and selectivity of pyridine halogenation. nih.gov

The cyano group, on the other hand, is a versatile functional group that can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. The synthesis of pyridine carbonitriles can be achieved through methods like the cyanation of halogenated pyridines. iucr.orgresearchgate.net The combination of a halogen and a cyano group on the same pyridine ring allows for sequential and regioselective functionalization, making these compounds highly valuable as synthetic intermediates.

Research Context and Scope for 6-Bromo-4-methylpyridine-2-carbonitrile as a Key Scaffold

Within the family of halogenated pyridine carbonitriles, this compound emerges as a significant research chemical. Its structure, featuring a bromine atom at the 6-position, a methyl group at the 4-position, and a cyano group at the 2-position, provides a specific arrangement of functional groups that can be strategically utilized in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| InChIKey | PRQDXEIIXGFMQI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1)Br)C#N |

| XlogP (predicted) | 2.3 |

Data sourced from PubChem. uni.lu

While extensive research focusing solely on this compound is not widely published, its utility can be inferred from studies on analogous structures. For instance, related brominated quinolines and pyridines are used as starting materials in the synthesis of compounds for infectious disease research and as ligands in catalysis. heteroletters.org The structural motifs present in this compound are found in molecules with applications in medicinal chemistry, such as inhibitors of specific enzymes or as components of novel therapeutic agents. ekb.eg Therefore, this compound is a valuable scaffold for the generation of libraries of novel compounds for screening in drug discovery and for the development of new materials with specific electronic or photophysical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQDXEIIXGFMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280084 | |

| Record name | 6-Bromo-4-methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157329-90-3 | |

| Record name | 6-Bromo-4-methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157329-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 4 Methylpyridine 2 Carbonitrile and Its Precursors

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The formation of the pyridine skeleton is the foundational step. Modern organic synthesis offers several powerful methods, including multicomponent reactions and cycloadditions, to build this heterocyclic core with desired substitution patterns.

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyridines from simple, readily available starting materials in a single step. nih.gov These reactions enhance atom economy and reduce waste by eliminating the need to isolate intermediates. A common approach is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source.

More advanced MCRs can assemble highly functionalized pyridines. For instance, a four-component reaction involving aldehydes, amines, dialkyl acetylenedicarboxylates, and active methylene (B1212753) compounds can yield polysubstituted dihydropyridines, which can then be oxidized to the corresponding pyridines. researchgate.net The use of microwave irradiation can significantly accelerate these reactions, leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org

| Method | Reaction Time | Typical Yield | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | 2–7 minutes | 82%–94% | Short reaction time, high yields, pure products |

| Conventional Heating (Reflux) | 6–9 hours | 71%–88% | Standard laboratory equipment |

These MCRs offer a versatile platform for preparing precursors to 6-Bromo-4-methylpyridine-2-carbonitrile by selecting appropriate starting materials that already contain a methyl group or a group that can be converted into a nitrile.

Cycloaddition reactions provide a powerful and regiocontrolled route to the pyridine ring. rsc.org The most prominent among these is the hetero-Diels-Alder reaction, a [4+2] cycloaddition where a 1-azadiene (a four-atom component containing one nitrogen) reacts with a two-carbon dienophile (such as an alkyne or a substituted alkene). rsc.org Subsequent aromatization of the initial cycloadduct leads to the stable pyridine ring. acsgcipr.org

Inverse electron-demand Diels-Alder reactions are particularly successful for pyridine synthesis. acsgcipr.org In this variant, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial adduct often extrudes a small, stable molecule like nitrogen gas (N₂) to form the aromatic pyridine product. acsgcipr.org

Another strategy involves a formal [3+3] cycloaddition, where enamines react with unsaturated aldehydes or ketones. acs.orgacs.org This method has proven practical for large-scale synthesis of substituted pyridines and allows for the assembly of tri- or tetrasubstituted products from readily available starting materials. acs.org

Regioselective Halogenation Techniques for Pyridine Carbonitriles

Introducing a bromine atom at a specific position (regioselectivity) on the pyridine ring is a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. wikipedia.org

Direct electrophilic bromination of pyridine is sluggish and requires harsh conditions, such as high temperatures, and typically yields the 3-bromo derivative. researchgate.net To achieve bromination at the 2- or 6-position, the pyridine ring must be activated. One common strategy is the conversion of the pyridine to its N-oxide. The N-oxide group is activating and directs electrophiles to the 2- and 4-positions. nih.gov Subsequent treatment with a brominating agent like phosphorus oxybromide can install the bromine, followed by reduction of the N-oxide.

For a precursor like 4-methylpyridine-2-carbonitrile, direct bromination is expected to be difficult. The electron-withdrawing nitrile group further deactivates the ring. However, specialized methods using designed reagents or electrochemical approaches have been developed. For instance, an electrochemical protocol using bromine salts has been shown to achieve meta-bromination by using a directing group. nih.gov More recently, a method involving the temporary opening of the pyridine ring to form a reactive Zincke imine intermediate has been developed, allowing for highly regioselective halogenation under mild conditions. nih.govchemrxiv.org

| Method | Target Position | Key Reagents/Conditions | Reference |

|---|---|---|---|

| N-Oxide Activation | 2- or 4- | 1. m-CPBA (to form N-oxide) 2. POBr₃ or PBr₅ | researchgate.netnih.gov |

| Directed Electrochemical Bromination | meta- (3- or 5-) | Directing group, bromine salt, electrolysis | nih.gov |

| Zincke Imine Intermediate | 3- | Ring opening, halogenation, ring closing | nih.govchemrxiv.org |

| Lithiation-Bromination | 2- | n-BuLi, then CBr₄ or hexabromoethane | researchgate.net |

Halogen exchange is a powerful alternative to direct bromination, particularly for installing bromine at a specific position. science.gov This method typically involves a metal-halogen exchange reaction, where a different halogen (often iodine or another bromine) is swapped for a lithium atom, which is then quenched with a bromine source. For example, a precursor like 2,6-dibromo-4-methylpyridine (B1312767) could potentially undergo selective monolithiation and subsequent reaction to install a different functional group, leaving the desired bromine at the 6-position.

Another approach is the conversion of other functional groups into bromine. For instance, a hydroxyl group can be converted to a bromo group using reagents like phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅). researchgate.net Similarly, an amino group can be converted to a bromo group via a Sandmeyer-type reaction, which involves diazotization of the amine with nitrous acid in the presence of hydrobromic acid, followed by decomposition with a copper(I) bromide catalyst. The synthesis of 2-Bromo-6-methylpyridine often starts from 2-Amino-6-methylpyridine using such a procedure. chemicalbook.com

Nitrile Group Introduction and Modification Strategies

The introduction of the carbonitrile (-C≡N) group is a crucial step in the synthesis of the target molecule. This transformation can be achieved through several reliable methods, most commonly via nucleophilic substitution of a halide. researchgate.netwikipedia.org

The Rosenmund-von Braun reaction is a classic and widely used method for the cyanation of aryl halides. wikipedia.org This reaction involves treating a halopyridine, such as a precursor like 2,6-dibromo-4-methylpyridine, with a copper(I) cyanide (CuCN) catalyst, often in a polar, high-boiling solvent like DMF or DMSO. google.com Modern variations of this reaction utilize palladium or other copper catalysts and may use safer cyanide sources like potassium ferricyanide (B76249) or a combination of reagents that generate cyanide in situ. wikipedia.orgnih.gov

A typical synthetic route to this compound would likely involve the cyanation of a 2,6-dihalo-4-methylpyridine precursor. The differential reactivity of the halogens or controlled reaction conditions could allow for the selective replacement of the halogen at the 2-position with a nitrile group, leaving the bromine at the 6-position intact.

| Reaction Name/Type | Halide Precursor | Cyanide Source | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun | Aryl Bromide/Iodide | CuCN | High temperature, polar solvent (e.g., DMF) | wikipedia.orggoogle.com |

| Palladium-Catalyzed Cyanation | Aryl Bromide/Chloride | KCN or Zn(CN)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), ligand | wikipedia.org |

| Direct Cyanation (Activated Pyridines) | Pyridine | KCN | Activation with HNO₃/TFAA | researchgate.net |

Direct C-H cyanation of pyridines is also possible but often requires activation of the pyridine ring, for example, by pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide. researchgate.net

Cyanation Routes to Pyridine Carbonitriles

The introduction of a nitrile group onto a pyridine ring is a key transformation for which several methods have been developed. These routes primarily involve the substitution of a leaving group, such as a halogen, or the activation of the pyridine ring to facilitate cyanation.

One of the most common methods for synthesizing aryl nitriles is the palladium-catalyzed cyanation of aryl halides. rsc.orgresearchgate.netrsc.org This approach is applicable to bromopyridines, where the bromo-substituent is replaced by a cyanide group. Various cyanide sources can be employed, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.orgnih.govorganic-chemistry.orgwikipedia.org The reactions are typically mediated by a palladium catalyst, such as Pd(OAc)₂ or a palladium-phosphine complex, in a suitable polar solvent like dimethylformamide (DMF) or dimethylacetamide (DMAC). rsc.orgnih.govorganic-chemistry.org Catalyst deactivation by excess cyanide ions can be a challenge, but this has been addressed through strategies like the slow addition of the cyanide source or the use of co-catalysts. researchgate.netnih.gov

Nickel-catalyzed cyanation offers a cost-effective alternative to palladium-based systems. nih.govmdpi.comresearchgate.net These methods can also utilize various cyanide sources, including zinc cyanide and even organic nitriles like benzyl (B1604629) cyanide through reductive C-C bond cleavage. wikipedia.orgnih.gov Nickel catalysts have been shown to be effective for the cyanation of aryl halides under mild conditions. mdpi.com

Beyond substitution reactions, methods starting from activated pyridine derivatives like pyridine N-oxides are also prevalent. google.com The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. Cyanation can be achieved using reagents like trimethylsilyl (B98337) cyanide in the presence of an activating agent. google.com Another approach involves the direct C-H functionalization of pyridines, which represents a more atom-economical strategy. nih.gov Organocatalytic methods using dithiophosphoric acid under photochemical conditions can generate pyridinyl radicals that couple with other radical species, offering novel regioselectivity. nih.govnih.govacs.org

Table 1: Comparison of Cyanation Reagents for Pyridine Synthesis

Transformation of Carboxylic Acid Derivatives to Nitriles

The conversion of carboxylic acids or their derivatives, such as amides, into nitriles is a fundamental transformation in organic synthesis. This is often achieved through dehydration reactions.

The most direct precursor to a nitrile is a primary amide. The dehydration of primary amides to form nitriles is a classic reaction that can be accomplished using a variety of dehydrating agents. youtube.com Historically, strong reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) have been used. For a compound like 6-Bromo-4-methylpyridine-2-carboxamide, treatment with such a dehydrating agent would yield the target nitrile. The reaction typically involves the formation of an intermediate that facilitates the elimination of a water molecule.

More modern and milder methods for amide dehydration have also been developed. These include the use of reagents like cyanuric chloride in DMF or employing Swern oxidation conditions ((COCl)₂-DMSO, Et₃N) as a dehydrating system.

Alternatively, nitriles can be synthesized directly from carboxylic acids, although this often involves a multi-step process in one pot. One approach is the formation of a complex between the carboxylic acid and a nitrogenous base like pyridine, which is then reacted with ammonia (B1221849) at high temperatures over a catalyst such as silica (B1680970) gel or alumina. Another method involves the indium-catalyzed transnitrilation, where a carboxylic acid is converted to the corresponding nitrile using acetonitrile (B52724) as both the solvent and the reactant at elevated temperatures.

Advanced Synthetic Methods and Green Chemistry Principles in Pyridine Synthesis

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact and scalability. This has led to the development of advanced synthetic protocols and the application of green chemistry principles to the synthesis of pyridines.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical transformations. researchgate.netnih.goveurekaselect.comnih.gov The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgresearchgate.net

The Bohlmann-Rahtz pyridine synthesis, a reaction between an enamine and an ethynyl (B1212043) ketone, is a classic method for preparing substituted pyridines. youngin.comthieme-connect.com Traditionally, this is a two-step process involving the isolation of a dienone intermediate followed by high-temperature cyclodehydration. researchgate.netyoungin.com Microwave-assisted protocols allow this reaction to be performed in a single, one-pot step with dramatically shorter reaction times (minutes instead of hours) and often in higher yields. organic-chemistry.orgresearchgate.netyoungin.com The reaction can be conducted at elevated temperatures (e.g., 170°C) in polar solvents or even under solvent-free conditions, enhancing its green credentials. organic-chemistry.org

Similarly, the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction to form 1,4-dihydropyridines, is also significantly enhanced by microwave irradiation. nih.gov These reactions can be readily transferred to continuous flow reactors, combining the benefits of microwave heating with the advantages of flow chemistry for scalability. technologynetworks.combeilstein-journals.orgmdpi.comnih.gov The use of a microwave flow reactor allows for the continuous processing of materials, demonstrating excellent yields and making the process suitable for larger-scale production. beilstein-journals.orgmdpi.com

Table 2: Bohlmann-Rahtz Pyridine Synthesis: Conventional vs. Microwave

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern, efficient chemical synthesis. For pyridine synthesis, both metal-based and organocatalytic approaches have been developed to improve efficiency and control selectivity.

As mentioned, palladium and nickel catalysts are crucial for cyanation reactions to produce pyridine carbonitriles from halopyridines. rsc.orgmdpi.com Palladium-catalyzed reactions, in particular, have been extensively studied, with various ligands developed to stabilize the catalyst and improve its activity and longevity. researchgate.netrsc.orgnih.govnih.gov Ligand-free systems using palladium acetate (B1210297) with non-toxic cyanide sources like K₄[Fe(CN)₆] have also been reported, offering a more practical and scalable option. organic-chemistry.org Nickel catalysis provides a more economical alternative for these transformations. nih.govnih.govucla.edu

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free strategy. thieme-connect.com For instance, the Knoevenagel-Doebner condensation, a key reaction in building substituted pyridines, traditionally uses pyridine as a solvent and piperidine (B6355638) as a catalyst. youtube.comresearchgate.netacs.orgacs.orgwikipedia.org Modern variations have replaced these with more environmentally benign organocatalysts like morpholine (B109124) or proline in alternative solvents such as toluene (B28343) or ethanol (B145695). researchgate.netacs.org Recently, an amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes was developed, highlighting the power of organocatalysis to access challenging substitution patterns under mild, transition-metal-free conditions. rsc.org Photochemical organocatalytic methods have also been developed to functionalize pyridines with high regioselectivity via radical pathways. nih.govnih.govacs.org

Green Metrics and Scalability Considerations

The "greenness" of a chemical process can be quantified using several metrics. chemrxiv.org Atom Economy (AE) measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. chempedia.inforesearchgate.netchembam.comgreenchemistry-toolkit.org The Environmental Factor (E-factor) is the ratio of the mass of waste produced to the mass of the product, with lower values being better. chembam.com Process Mass Intensity (PMI) is a holistic metric widely used in the pharmaceutical industry that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. walisongo.ac.idresearchgate.netacsgcipr.orgrsc.orgacsgcipr.org A lower PMI indicates a more sustainable and efficient process.

When developing synthetic routes for compounds like this compound, these metrics are crucial for evaluating different pathways. For example, a direct C-H cyanation would have a higher atom economy than a substitution reaction that generates a salt byproduct. The choice of solvent also heavily influences the PMI, as solvents often constitute the largest portion of the mass in a chemical process.

Scalability is another critical factor. researchgate.net A reaction that works well on a laboratory scale may not be feasible for industrial production. The Knoevenagel-Doebner condensation, for example, has been modified to replace pyridine and piperidine, not only for environmental reasons but also to overcome issues encountered during scale-up, such as difficult product isolation. researchgate.netacs.orgacs.org The development of continuous flow processes, often coupled with microwave heating, is a key strategy for improving the scalability of pyridine synthesis, allowing for safer and more consistent production of larger quantities. beilstein-journals.orgmdpi.com

Table 3: Key Green Chemistry Metrics

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 4 Methylpyridine 2 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-bromo-4-methylpyridine-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl group and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents: the electron-withdrawing cyano and bromo groups, and the electron-donating methyl group.

The methyl protons (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm. The two aromatic protons, H-3 and H-5, will appear as singlets in the downfield region, as they are not coupled to each other. The H-3 proton, being adjacent to the electron-withdrawing cyano group, is expected to be deshielded and resonate at a lower field (higher ppm) compared to the H-5 proton. Indicative chemical shifts for similar structures suggest that H-3 would appear around δ 7.5-7.8 ppm and H-5 around δ 7.3-7.6 ppm.

For comparative purposes, the ¹H NMR spectrum of the related compound 6-bromo-2-pyridinecarbonitrile (B23229) shows signals in the aromatic region that help in predicting the chemical shifts for the title compound. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.4 - 2.6 | Singlet |

| H-3 | 7.5 - 7.8 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are highly dependent on the electronic environment of each carbon atom. nih.govsemanticscholar.org

The carbon of the methyl group (4-CH₃) will resonate at the highest field (lowest ppm), typically in the range of δ 18-25 ppm. The carbon of the cyano group (2-CN) is expected around δ 115-120 ppm. The pyridine ring carbons will have characteristic chemical shifts influenced by the substituents. The carbon bearing the bromo group (C-6) is anticipated to be significantly downfield due to the halogen's electronegativity, likely in the δ 140-145 ppm range. The carbon attached to the cyano group (C-2) will also be downfield, around δ 145-150 ppm. The C-4 carbon, attached to the methyl group, is expected around δ 150-155 ppm. The remaining two carbons, C-3 and C-5, will have shifts in the aromatic region, with C-3 likely being more deshielded than C-5 due to the proximity of the cyano group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 4-CH₃ | 18 - 25 |

| 2-CN | 115 - 120 |

| C-3 | 125 - 130 |

| C-5 | 122 - 128 |

| C-6 | 140 - 145 |

| C-2 | 145 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the H-3 and H-5 protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). An HSQC spectrum would definitively link the methyl proton signal to the methyl carbon signal, and the H-3 and H-5 proton signals to their respective C-3 and C-5 carbon signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). The HMBC spectrum is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methyl protons (4-CH₃) showing correlations to C-3, C-4, and C-5.

The H-3 proton showing correlations to C-2, C-4, and the cyano carbon.

The H-5 proton showing correlations to C-4 and C-6.

These 2D NMR techniques, when used in concert, provide a robust and definitive structural elucidation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations and functional groups present in the molecule.

For this compound, the IR and Raman spectra are expected to show characteristic bands for the nitrile, the pyridine ring, and the C-Br bond.

Nitrile (C≡N) stretch: A sharp and intense absorption band is expected in the IR spectrum in the region of 2220-2240 cm⁻¹. researchgate.net This is a highly characteristic vibration for the cyano group.

Pyridine ring vibrations: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹.

C-Br stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.

Methyl group vibrations: The C-H stretching and bending vibrations of the methyl group will be present around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

A study on the vibrational spectra of the related compound 6-bromopyridine-2-carbaldehyde (B14951) provides a good reference for the expected vibrational modes of the title compound. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₃) | Stretching | 2950 - 2850 |

| C=C, C=N (Pyridine ring) | Stretching | 1600 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₇H₅BrN₂.

HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). The expected monoisotopic mass for C₇H₅⁷⁹BrN₂ is 195.9636 Da. researchgate.net The presence of bromine would also be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

|---|---|---|

| C₇H₅BrN₂ | [M+H]⁺ | 196.9709 |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive atomic arrangement in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the direct visualization of the molecule's three-dimensional structure. The analysis would confirm the planarity of the pyridine ring and provide accurate measurements of the bond lengths of the C-Br, C-CN, and C-CH₃ bonds.

Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the pyridine rings or halogen bonding involving the bromine atom. The crystal structure of the related compound 2,6-bis(bromomethyl)pyridine (B1268884) shows Br···Br contacts, which suggests that similar interactions could be present in the crystal lattice of this compound. nih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Bromo-2-pyridinecarbonitrile |

| 6-bromopyridine-2-carbaldehyde |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For aromatic heterocyclic compounds like this compound, UV-Vis spectra reveal characteristic absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals. These transitions are primarily of two types: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

The pyridine ring, the core of the molecule, exhibits π→π* transitions that are analogous to those seen in benzene, although the presence of the nitrogen heteroatom leads to distinct spectral features. The introduction of substituents—bromo, methyl, and cyano groups—further modulates the electronic structure and, consequently, the absorption spectrum.

Detailed Research Findings

While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the analysis of structurally related compounds and theoretical principles.

The electronic absorption spectrum of pyridine-based molecules is typically characterized by one or more strong absorption bands in the UV region, which are attributed to π→π* transitions of the aromatic system. For pyridine itself, these bands appear around 200-260 nm. The introduction of a cyano group (a chromophore) and a bromine atom (an auxochrome) is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the influence of the substituents' electronic effects.

The cyano group (-CN) is an electron-withdrawing group that can engage in resonance with the pyridine ring, which would influence the energy of the π and π* orbitals. Studies on other cyanopyridines have shown that the position of the cyano group significantly affects the electronic transitions. qu.edu.qa For instance, 2-cyanopyridine (B140075) displays absorption maxima that are shifted compared to pyridine. nih.gov

The methyl group (-CH3) at the 4-position is an electron-donating group through an inductive effect, which can also slightly modify the absorption wavelengths. The bromine atom at the 6-position, being an auxochrome with lone pairs of electrons, can also participate in resonance and, due to its mass and polarizability, influence the electronic transitions.

In addition to the more intense π→π* transitions, a weaker absorption band corresponding to an n→π* transition is anticipated. This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the pyridine ring. These transitions are typically of lower intensity and can sometimes be obscured by the stronger π→π* bands or affected by the polarity of the solvent.

Given the lack of direct experimental data, theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the electronic absorption spectra of such molecules. These computational methods can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netmdpi.com

Based on the analysis of related substituted pyridines, a hypothetical UV-Vis data table for this compound in a common organic solvent like ethanol (B145695) is presented below. It is important to note that these are estimated values intended to be representative.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~220-240 | High | π→π |

| Ethanol | ~270-290 | Moderate to High | π→π |

| Ethanol | ~300-320 | Low | n→π* |

Computational and Theoretical Investigations of 6 Bromo 4 Methylpyridine 2 Carbonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic nature of a molecule. These methods provide insights into bond lengths, angles, and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For 6-Bromo-4-methylpyridine-2-carbonitrile, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comnih.gov This process minimizes the total energy of the molecule by adjusting the positions of its atoms, resulting in the most stable, or "optimized," conformation. The resulting geometric parameters, such as bond lengths and angles, are critical for understanding the molecule's structural framework. In related pyridine (B92270) derivatives, DFT has been successfully used to obtain optimized structures that are in good agreement with experimental data where available. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: The following values are representative examples based on standard bond lengths and data from similar structures, as specific computational results for the title compound are not available in the cited literature.

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| C-C (ring) | ~1.39 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-CN | ~121° | |

| C-N-C (ring) | ~117° |

Ab initio methods, which are based on first principles without reliance on empirical data, provide another avenue for investigating electronic properties. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed. While often more computationally demanding than DFT, they can offer a higher level of theory for calculating properties like electron correlation energies, which are important for a precise description of the electronic structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the bromine atom. The LUMO would likely be localized on the π-system of the ring and the electron-withdrawing nitrile group.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: Values are representative based on studies of similar brominated aromatic heterocycles and are used for illustrative purposes.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by translating it into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dejoaquinbarroso.com A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory. nih.gov This involves analyzing the stabilizing interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.de

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) Note: The interactions and energies listed are examples of what would be expected for a molecule of this type based on general NBO principles. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | ~25-35 |

| LP (1) Br | σ* (C-C) | ~2-5 |

| π (C-C) | π* (C-N) | ~15-20 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. rsc.org It illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich or electron-poor. These regions are color-coded: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govrsc.org

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrogen of the cyano group, as these are the most electronegative atoms with accessible lone pairs. nih.gov In contrast, the hydrogen atoms of the methyl group would exhibit positive potential (blue). The bromine atom may present a region of positive potential known as a sigma-hole, making it a potential site for halogen bonding interactions. rsc.org

Solvent-Solute Interaction Studies

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the solute molecule. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Given its polar functional groups (bromo and cyano) and the nitrogen heteroatom, this compound is expected to have a significant dipole moment. Therefore, its properties would be sensitive to the polarity of the solvent. For instance, polar solvents are expected to stabilize the molecule more effectively than non-polar solvents. mdpi.com This stabilization can, in turn, affect electronic properties like the HOMO-LUMO gap and influence reaction pathways and rates. researchgate.net

Table 4: Predicted Effect of Solvent on Dipole Moment (Illustrative) Note: The values demonstrate the expected trend of increasing dipole moment with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | ~3.5 D |

| Toluene (B28343) | 2.4 | ~4.2 D |

| Ethanol (B145695) | 24.5 | ~5.1 D |

| Water | 78.4 | ~5.5 D |

Advanced Computational Modeling for Reaction Mechanisms and Transition States

Advanced computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms and characterizing the fleeting nature of transition states. For a molecule such as this compound, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict its reactivity and understand the energetic pathways of its transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational modeling can be applied to predict its behavior in key organic reactions.

The primary reactive sites on this compound are the bromine atom at the 6-position, which is susceptible to substitution and coupling reactions, and the nitrile group at the 2-position, which can undergo various transformations. The pyridine ring itself influences the reactivity of these functional groups through its electron-withdrawing nature.

Modeling Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a probable reaction pathway for this compound. Computational models can predict the feasibility and kinetics of such reactions. DFT calculations can be employed to map the potential energy surface of the reaction between this compound and a nucleophile. This involves locating the structures of the reactants, the Meisenheimer intermediate (the adduct of the nucleophile and the pyridine ring), the transition state for its formation, and the final products.

Table 1: Hypothetical DFT-Calculated Energy Profile for SNAr of this compound with a Generic Nucleophile (Nu-)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| TS1 | Transition state for the formation of the Meisenheimer intermediate | +18.5 |

| Intermediate | Meisenheimer complex | +5.2 |

| TS2 | Transition state for the departure of the bromide ion | +15.8 |

| Products | 6-Nu-4-methylpyridine-2-carbonitrile + Br- | -10.3 |

Note: The values in this table are illustrative and represent typical magnitudes for such a reaction, calculated at a common level of theory like B3LYP/6-311+G(d,p).

Modeling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling):

The bromine atom on this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Computational modeling can provide detailed insights into the catalytic cycle of these reactions. The primary steps of the Suzuki coupling—oxidative addition, transmetalation, and reductive elimination—can be modeled to understand the role of the catalyst, ligands, and substrates.

For the oxidative addition step, which is often rate-determining, DFT can be used to calculate the transition state structure and the associated energy barrier. The geometry of the transition state reveals crucial information about the interaction between the palladium catalyst and the C-Br bond of the pyridine ring.

Table 2: Hypothetical Calculated Parameters for the Oxidative Addition Transition State in a Suzuki Coupling Reaction

| Parameter | Description | Calculated Value |

| ΔG‡ | Activation Free Energy | 22.1 kcal/mol |

| C-Br Bond Length | In the transition state | 2.55 Å |

| Pd-C Bond Length | In the transition state | 2.20 Å |

| Pd-Br Bond Length | In the transition state | 2.65 Å |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational modeling of a Suzuki coupling reaction involving a bromo-pyridine substrate.

Investigating Transition State Geometries:

A significant advantage of computational modeling is the ability to visualize and analyze the three-dimensional structures of transition states. For instance, in an SNAr reaction, the transition state for the formation of the Meisenheimer intermediate would show the incoming nucleophile partially bonded to the carbon atom bearing the bromine, with the C-Br bond beginning to elongate. In a Suzuki coupling, the oxidative addition transition state would depict the palladium atom inserting into the C-Br bond. These geometric parameters are critical for a detailed mechanistic understanding.

Applications of 6 Bromo 4 Methylpyridine 2 Carbonitrile in Specialized Chemical Research

Role as a Key Building Block in Complex Heterocyclic Synthesis

The unique arrangement of reactive sites on 6-Bromo-4-methylpyridine-2-carbonitrile makes it a valuable precursor in the synthesis of more intricate molecular structures. Chemists utilize this compound as a foundational element to construct larger, more complex heterocyclic systems.

Precursors for Advanced Pyridine (B92270) Architectures and Fused Ring Systems

The reactivity of this compound lends itself to the construction of sophisticated pyridine-based molecules and fused heterocyclic systems. The bromo- and cyano- functionalities are key reaction handles for building these complex architectures. For instance, related 2-bromopyridine (B144113) derivatives are known to undergo ruthenium-catalyzed reactions to form complex multi-heteroarylated 2-pyridone products, demonstrating a pathway from a simple bromopyridine to an advanced pyridine structure. nih.gov In one such transformation, 2-bromo-4-methylpyridine (B133514) was converted into 4,4′,4″-trimethyl-6′H-[2,1′:2′,2″-terpyridin]-6′-one, showcasing the assembly of a complex terpyridine system. nih.gov

Furthermore, bromo-methyl-substituted pyridine and aniline (B41778) structures are established precursors for creating fused-ring systems like quinolines through reactions such as the Knorr synthesis. researchgate.net This methodology involves the condensation of a keto-ester with an aniline, followed by cyclization. researchgate.net The structure of this compound is suitable for analogous intramolecular or intermolecular cyclization strategies, leading to the formation of fused systems where a new ring is built onto the initial pyridine frame. Such "cut-and-sew" reaction strategies, which involve the activation and cleavage of C-C bonds in small rings to construct more complex fused or bridged systems, are a major area of modern organic synthesis. nih.gov

Synthesis of Multi-substituted Aromatic Compounds

The generation of aromatic compounds bearing multiple, distinct substituents is a cornerstone of modern medicinal and materials chemistry. Halogenated heteroaromatic rings are considered valuable monomers that provide rapid access to novel chemical structures. researchgate.net this compound is an ideal substrate for creating multi-substituted pyridines via sequential cross-coupling reactions.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the precise introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position. Following the coupling reaction, the nitrile group at the 2-position can be further manipulated. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, thereby introducing a second, different functional group. This stepwise functionalization provides a controlled route to pyridines with diverse substitution patterns that would be difficult to achieve through other methods.

| Reaction Type | Functional Group Targeted | Potential Product Class | Relevance |

| Suzuki-Miyaura Coupling | C-Br bond | 6-Aryl-4-methylpyridine-2-carbonitriles | Introduction of aromatic diversity. researchgate.net |

| Sonogashira Coupling | C-Br bond | 6-Alkynyl-4-methylpyridine-2-carbonitriles | Creation of conjugated systems. researchgate.net |

| Buchwald-Hartwig Amination | C-Br bond | 6-Amino-4-methylpyridine-2-carbonitriles | Installation of nitrogen-based groups. nih.gov |

| Nitrile Hydrolysis | Cyano group (C≡N) | 6-Bromo-4-methylpicolinamide/acid | Conversion to amides or acids. |

| Nitrile Reduction | Cyano group (C≡N) | 6-Bromo-4-methylpicolylamine | Conversion to primary amines. |

Utility in Advanced Materials Science Research

The electronic properties of the pyridine-carbonitrile core make this scaffold attractive for the development of new organic materials with tailored electronic and photophysical characteristics.

Precursors for Functional Polymers and Coatings

Conjugated polymers containing heterocyclic units are of significant interest for applications in electronics and sensing. The synthesis of pyridine-containing poly(p-phenylene ethynylene)s via the Sonogashira-Hagihara coupling reaction is a known method for producing such materials. researchgate.net this compound is an ideal monomer for this type of polymerization, where the bromo- group participates in the palladium-catalyzed coupling with a terminal alkyne.

The incorporation of the pyridine unit into the polymer backbone imparts specific properties. For example, the pyridyl nitrogen can act as a recognition site for metal ions, leading to polymers whose fluorescence is quenched in the presence of certain metals like Palladium(II), making them suitable for chemical sensor applications. researchgate.net

Development of Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence Emitters for OLEDs)

The field of organic light-emitting diodes (OLEDs) has been revolutionized by materials that exhibit thermally activated delayed fluorescence (TADF). These materials allow OLEDs to harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. nih.gov Donor-acceptor type molecules are a key design principle for TADF emitters, and electron-deficient heterocyclic cores are crucial components.

Pyridine-carbonitrile units are effective electron-accepting cores for TADF emitters. nih.gov When combined with electron-donating groups (like carbazole (B46965) derivatives), they form molecules with the small energy gap between the singlet and triplet excited states necessary for efficient TADF. nih.govnih.gov Research has shown that pyridine-carbonitrile-carbazole based materials can be designed to have highly congested structures that lead to unique photophysical properties and excellent OLED performance, with some devices achieving external quantum efficiencies close to 30%. nih.gov The molecular design, including the substitution pattern on the pyridine core, is critical for tuning the emission color and maximizing device efficiency. nih.govchemrxiv.org

Applications in Coordination Chemistry and Ligand Design

The pyridine nitrogen atom and the nitrile group of this compound provide potential coordination sites for metal ions. More importantly, the compound serves as a key intermediate for constructing complex, multidentate ligands for use in catalysis and coordination polymers.

The bromo- functionality is readily displaced or used in coupling reactions to attach other coordinating fragments. For example, related bromo-pyridines have been used as precursors to synthesize dendritic polypyridine ligands, such as analogues of the "black dye" ligand used in dye-sensitized solar cells (DSSCs). researchgate.net In a typical approach, a bromo-terpyridine precursor is synthesized, which can then be elaborated into a larger, more complex ligand structure. researchgate.net This demonstrates how a simple building block like this compound can be the starting point for creating sophisticated ligands designed to coordinate with metal centers (like Ruthenium) for applications in solar energy conversion or catalysis. researchgate.net

Synthesis of Pyridine-Based Ligands for Metal Complexes

The pyridine nucleus is a fundamental component of many ligands used to form stable complexes with metal ions. This compound serves as a key starting material for creating sophisticated, often polydentate, ligands for use in coordination chemistry and materials science. The bromo group is particularly important as it provides a reactive handle for carbon-carbon bond-forming reactions, such as the Suzuki or Ullmann couplings, to construct larger molecular architectures. nih.govmdpi.com For instance, bromopyridines are commonly used as precursors in palladium-catalyzed reactions to synthesize bipyridine and terpyridine ligands, which are central to the fields of supramolecular chemistry and catalysis. mdpi.com

The synthesis of 2,6-diaminopyridine (B39239) ligands and their derivatives for creating Extended Metal Atom Chains (EMACs) showcases a relevant synthetic strategy. georgiasouthern.edugeorgiasouthern.edu In these syntheses, a dibromopyridine is reacted with amines to substitute the bromine atoms. georgiasouthern.edugeorgiasouthern.edu Analogously, the bromo group in this compound can be substituted to introduce new coordinating groups, while the existing cyano and methyl groups can be used to fine-tune the steric and electronic properties of the resulting ligand. This allows for the rational design of ligands with specific coordination geometries and stabilities for applications ranging from catalysis to advanced materials like covalent organic frameworks (COFs). rsc.org

| Reaction Type | Description | Relevance to this compound |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Enables the substitution of the bromo group with various aryl or alkyl groups to build complex ligand backbones. nih.gov |

| Ullmann Coupling | A copper-catalyzed reaction that typically couples two aryl halides to form a biaryl. | Can be used for the homocoupling of bromopyridines to create bipyridine structures. mdpi.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | Allows for the substitution of the bromo group with primary or secondary amines to introduce nitrogen-based coordinating sites. georgiasouthern.edu |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. | Facilitates the introduction of alkynyl moieties by reacting at the bromo- position, extending the ligand structure. |

Role in Catalytic Systems and Organometallic Reagents

The derivatives of this compound are instrumental in the development of novel catalytic systems. Ligands derived from this compound can be used to create organometallic complexes that function as highly efficient and selective catalysts. For example, bipyridine ligands, which can be synthesized from bromopyridine precursors, are crucial components in various catalytic processes, including electrochemical reactions. mdpi.com Nickel-catalyzed electroreductive homocoupling of bromopyridines is one method to produce such ligands. mdpi.com

Furthermore, dinuclear palladium pincer complexes, which can be synthesized using pyridine-based ligands, have been shown to catalyze reactions like C–H activation. mdpi.com The substituents on the pyridine ring of the ligand—in this case, the methyl and cyano groups—play a critical role in modulating the electronic environment and steric hindrance around the metal center. This tuning influences the activity, selectivity, and stability of the catalyst. The synthesis of cyanopyridines itself can be achieved through catalytic ammoxidation of methylpyridines over catalysts such as vanadium-titanium (B8517020) oxides, highlighting the industrial relevance of this class of compounds. google.com

Research into Agrochemical Development Intermediates

Cyanopyridine derivatives are widely recognized as important intermediates in the synthesis of agrochemicals, particularly herbicides. google.com The cyanopyridine structural motif is present in several commercially successful products. For example, 2-cyanopyridine (B140075) is a precursor for the herbicide picloram, while 3-cyanopyridine (B1664610) is used to synthesize the high-efficiency herbicide nicosulfuron. google.com

Given this precedent, this compound, which combines a cyanopyridine structure with a methylpyridine backbone, is a compound of significant interest in agrochemical research. semanticscholar.org The bromine atom serves as a convenient point for chemical modification, allowing for the attachment of other functional groups required for biological activity. The methyl and cyano groups can also contribute to the efficacy and selectivity of the final agrochemical product. Research in this area focuses on using this intermediate to build novel molecular structures for screening and development as next-generation pesticides.

| Cyanopyridine Precursor | Resulting Agrochemical | Class |

| 2-Cyanopyridine | Picloram | Herbicide |

| 3-Cyanopyridine | Nicosulfuron | Herbicide |

| 4-Cyanopyridine | Isonicotinamide (related production) | Precursor to other compounds |

This table illustrates the established role of cyanopyridines as precursors in the agrochemical industry, providing context for the potential of this compound. google.com

Applications in Biochemical Research for Drug Design Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. ekb.eg The this compound framework is a valuable starting point for the design of new therapeutic agents due to its multiple points for chemical diversification, which is essential for structure-activity relationship (SAR) studies. mdpi.comekb.eg

Exploration of Enzyme Inhibitor Scaffolds

The cyanopyridine nucleus is an attractive scaffold for developing potent and selective enzyme inhibitors. ekb.eg Research has demonstrated that cyanopyridine derivatives can exhibit significant inhibitory activity against various enzyme targets. For example, a hybrid molecule containing a 2-oxo-3-cyanopyridine core was identified as a significant inhibitor of survivin, a protein overexpressed in many cancers, making it a key target for anticancer drug development. ekb.eg In other research, nicotinonitrile-coumarin hybrids have been synthesized and shown to be potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. ekb.eg

The this compound scaffold offers a robust platform for designing new enzyme inhibitors. The bromo-substituent can be readily replaced using cross-coupling reactions to introduce a wide variety of chemical groups designed to interact with the binding sites of target enzymes. This approach has been used to develop inhibitors for targets such as cyclin-dependent kinase 2 (CDK2), where complex heterocyclic systems are built upon core scaffolds to achieve high potency. nih.gov

Investigations into Receptor Interactions and Binding Affinities

The design of molecules that can bind with high affinity and selectivity to biological receptors is a cornerstone of drug discovery. The this compound scaffold is well-suited for creating libraries of compounds to screen for receptor binding activity. The development of the dual endothelin receptor antagonist, macitentan, involved the exploration of substituted pyrimidine (B1678525) derivatives, demonstrating the utility of halogenated heterocyclic scaffolds in modulating receptor affinity. researchgate.net

The different functional groups on this compound can engage in various non-covalent interactions within a receptor's binding pocket. The pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, while the methyl group can participate in hydrophobic interactions. The bromine atom acts as a key site for chemical modification to systematically probe the topology of the binding site and optimize ligand-receptor interactions. researchgate.net This strategy is also applied in the synthesis of ligands designed to bind specifically to metal ions in metalloproteins. georgiasouthern.edu

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique widely used in drug design to predict the binding orientation and affinity of a small molecule to a biological target. This in silico approach allows researchers to prioritize which derivatives to synthesize, saving time and resources. Substituted pyridine scaffolds are frequently the subject of such studies.

A compelling example is the molecular docking analysis of 2-acetylamino-5-bromo-6-methylpyridine, a compound structurally very similar to the subject of this article. nih.gov This study was conducted to evaluate its potential as an inhibitor of proteins associated with lung cancer. nih.gov Similarly, docking studies were crucial in understanding the binding modes of novel pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors and 1,2,4-triazole (B32235) derivatives targeting COX enzymes. nih.govcsfarmacie.cz These studies confirmed that the computational predictions of binding energies and interactions were in good agreement with experimental results. nih.gov Therefore, this compound serves as an excellent parent structure for in silico design, where modifications at the bromine position can be computationally explored to predict binding to targets of interest before committing to synthetic work.

| Compound/Scaffold Class | Biological Target | Research Finding |

| 2-Acetylamino-5-bromo-6-methylpyridine | Lung Cancer Protein Target | Docking analysis identified the molecule as a potential inhibitor. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | In silico docking helped explain the binding orientation and structure-activity relationships of synthesized inhibitors. nih.gov |

| 1,2,4-Triazole derivatives | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Docking studies predicted anti-inflammatory activity by inhibiting COX enzymes. csfarmacie.cz |

Development of Analytical Methods for Detection and Quantification in Chemical Systems

The development of robust analytical methods is crucial for monitoring the presence and concentration of specific chemical compounds within complex mixtures. Such methods are essential in various stages of chemical research, from tracking the progress of a reaction to quality control of the final products. For a specialized compound like this compound, specific and sensitive analytical techniques are required for its accurate detection and quantification.

Currently, detailed, peer-reviewed research outlining specific analytical methodologies for the routine detection and quantification of this compound in various chemical systems is not extensively available in the public domain. The development of such methods would likely involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Hypothetical Method Development Considerations:

While specific validated methods are not readily found, the development of an analytical method for this compound would typically involve the following considerations:

Chromatographic Separation:

HPLC: A reversed-phase HPLC method would likely be suitable. The choice of column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer) would need to be optimized to achieve good separation from other components in the sample matrix. Detection would likely be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

GC: Gas chromatography could also be a viable technique, particularly for volatile sample matrices. The selection of an appropriate column and temperature program would be critical to ensure good resolution and peak shape. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) could be used for quantification, while GC-MS would provide structural confirmation.

Spectroscopic Analysis:

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) would be instrumental in the structural confirmation of synthesized this compound. While not typically used for quantification in complex mixtures without extensive calibration, it is an essential tool for characterizing the pure compound.

Mass Spectrometry: Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), would provide high sensitivity and selectivity. The fragmentation pattern of this compound under specific ionization conditions would allow for its unambiguous identification and quantification, even at low concentrations.

Illustrative Data Tables for Method Development:

The following tables are hypothetical representations of the kind of data that would be generated during the development and validation of an analytical method for this compound.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Retention Time | ~4.2 min |

Table 2: Hypothetical GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Key Mass Fragments (m/z) | [List of hypothetical m/z values] |

It is important to reiterate that the data presented in these tables are purely illustrative and for educational purposes. The actual development of a validated analytical method for this compound would require rigorous experimental work and validation according to established scientific guidelines.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of pyridine (B92270) derivatives is continuously evolving, with a strong emphasis on developing methods that are not only efficient and selective but also environmentally benign. ijarsct.co.in Future research will likely focus on moving away from traditional synthetic approaches that often involve harsh conditions and low yields. ijarsct.co.in

Key emerging trends include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are highly efficient and atom-economical. bohrium.comacsgcipr.org One-pot, four-component reactions are being developed to produce highly substituted pyridines, offering a streamlined alternative to linear, multi-step syntheses. nih.govacs.orgtaylorfrancis.com The Guareschi–Thorpe and Hantzsch reactions are classic examples being modernized for greener pyridine synthesis. acsgcipr.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. organic-chemistry.orgnih.govbeilstein-journals.orgtandfonline.com For instance, a one-pot Bohlmann-Rahtz pyridine synthesis conducted under microwave conditions at 170°C provides superior yields in just 10-20 minutes. organic-chemistry.org This technique is particularly promising for the rapid generation of libraries of pyridine derivatives for screening purposes.

Flow Chemistry: Continuous flow processing offers advantages in scalability, safety, and control over reaction parameters. beilstein-journals.org Transferring established batch reactions, such as the Bohlmann-Rahtz synthesis, to a continuous flow microwave reactor allows for meso-scale production without significant loss in yield, paving the way for industrial-scale synthesis of complex pyridines. beilstein-journals.org

Novel Catalysis: The development of new catalysts, including biocatalysts and nanocatalysts, is a major area of research. ijarsct.co.inresearchgate.net Enzyme-based catalysts offer high selectivity under mild conditions, while nanocatalysts can provide high efficiency and recyclability, contributing to more sustainable processes. ijarsct.co.inresearchgate.net For example, copper nanoparticles on charcoal have been used as an effective catalyst for the four-component synthesis of 2-amino-3-cyanopyridine derivatives. researchgate.net

Comparison of Synthetic Methodologies for Pyridine Derivatives

| Method | Key Advantages | Reaction Time | Yields | Sustainability Aspect |

| Conventional Heating | Well-established procedures | Hours to Days | Variable, often moderate | Often requires harsh conditions, generates waste |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields organic-chemistry.orgtandfonline.com | Minutes nih.govacs.org | High to excellent (e.g., 82-94%) nih.govacs.org | Energy efficient, often solvent-free options nih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, product diversity bohrium.com | Variable | Good to excellent | Reduces purification steps and waste |